Ethyl 3-amino-5-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQWOMHWOGUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264986 | |
| Record name | Benzoic acid, 3-amino-5-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-50-5 | |
| Record name | Benzoic acid, 3-amino-5-iodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-5-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5-iodobenzoate can be synthesized through a multi-step process starting from methyl anthranilate. The process involves iodination, followed by a Sandmeyer reaction, and finally esterification . The iodination step introduces the iodine atom at the desired position, while the Sandmeyer reaction replaces the amino group with a halogen, which is then converted back to an amino group through subsequent reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution: Palladium catalysts and bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitrobenzoates.
Reduction: Aminobenzoates and other reduced derivatives.
Scientific Research Applications
Ethyl 3-amino-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-iodobenzoate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation . The compound’s structure allows it to bind effectively to these enzymes, thereby disrupting their activity and leading to cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 3-amino-5-iodobenzoate belongs to a family of halogenated benzoate esters. Key structural analogs include:
Physicochemical and Reactivity Differences
- Mthis compound has a lower molecular weight (293.07 vs. 307.10 g/mol) and a predicted collision cross-section (CCS) of 144.9 Ų for its [M]+ ion, suggesting a more compact structure .
- Halogen Effects: The iodine atom in all analogs enables participation in Ullmann or Suzuki-Miyaura couplings. However, Ethyl 4-amino-2-chloro-5-iodobenzoate (Cl at 2-position) may exhibit enhanced electrophilicity due to electron-withdrawing effects, whereas Ethyl 3-chloro-2-fluoro-5-iodobenzoate’s dual halogens could complicate regioselective reactions .
Biological Activity
Ethyl 3-amino-5-iodobenzoate, with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through a series of chemical reactions, including iodination and esterification, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in cancer research. Notably, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which play crucial roles in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation, indicating potential applications in cancer therapy.
Cytotoxic Properties
Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. Studies demonstrated that this compound exhibits selective toxicity, which is essential for developing targeted cancer treatments. For example, it has been investigated for its effects on human cancer cell lines, showing promising results in inhibiting cell growth .
Comparative Analysis
This compound can be compared with similar compounds such as ethyl 3-iodobenzoate and ethyl 3-amino-5-bromobenzoate. The presence of both an amino group and an iodine atom in this compound enhances its reactivity and functionalization potential compared to its analogs, which may lack one or both functional groups.
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| This compound | Amino (-NH2), Iodine (-I) | Inhibits CDK6 and CDK9 |
| Ethyl 3-iodobenzoate | Iodine (-I) | Less versatile |
| Ethyl 3-amino-5-bromobenzoate | Amino (-NH2), Bromine (-Br) | Similar but less reactive |
Study on Anticancer Activity
In a notable study, researchers assessed the anticancer properties of this compound on various human cancer cell lines. The results indicated that treatment with this compound resulted in significant growth inhibition, suggesting its potential as a therapeutic agent against specific cancers. The study further explored the mechanism behind this activity, focusing on the modulation of key signaling pathways involved in cell survival and proliferation .
Synthesis and Biological Evaluation
Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activity. The derivatives were tested for their cytotoxic effects, revealing that modifications to the structure could enhance or diminish activity depending on the substituents used. This highlights the importance of chemical structure in determining biological efficacy .
Q & A
Q. What established synthetic routes are available for Ethyl 3-amino-5-iodobenzoate, and how can reaction conditions be optimized for high-purity yields?
The synthesis typically involves esterification of 3-amino-5-iodobenzoic acid with ethanol under acidic catalysis. Key optimization parameters include:
- Temperature control (60–80°C) to minimize side reactions.
- Use of anhydrous conditions and molecular sieves to shift equilibrium toward ester formation.
- Purification via recrystallization from ethanol/water mixtures, yielding >95% purity (JACS, 2003, 125, 10241) . Table 1 : Optimization parameters and outcomes:
| Variable | Range Tested | Optimal Value | Purity Achieved |
|---|---|---|---|
| Temperature (°C) | 50–90 | 70 | 97% |
| Catalyst (H₂SO₄) | 1–5 mol% | 3 mol% | 95% |
| Reaction Time (h) | 6–24 | 12 | 96% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- ¹H NMR : δ 1.3 ppm (triplet, ethyl CH₃), δ 4.3 ppm (quartet, ethyl CH₂), δ 6.8–7.5 ppm (aromatic protons).
- ¹³C NMR : δ 14.1 ppm (ethyl CH₃), δ 61.5 ppm (ethyl CH₂), δ 167 ppm (ester carbonyl).
- IR : C=O stretch ~1700 cm⁻¹, N–H stretch ~3400 cm⁻¹.
- LC-MS (ESI+) : m/z 292 [M+H]⁺. Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve ambiguities in the molecular structure of this compound derivatives?
SHELXL refinement with high-resolution data (d ≤ 0.8 Å) enables precise determination of bond lengths (e.g., C–I ≈ 2.09 Å) and angles. For disordered ethyl groups, use PART instructions to model alternative conformations. Validate refinement with R₁ ≤ 5% and wR₂ ≤ 12%. Table 2 summarizes crystallographic data for common derivatives:
| Derivative | Space Group | R₁ (%) | C–I Bond Length (Å) | Reference |
|---|---|---|---|---|
| Nitro-substituted | P2₁/c | 4.2 | 2.08 | |
| Chloro-substituted | P-1 | 5.1 | 2.10 |
Q. What design strategies improve host-guest binding constants in this compound-based anion receptors, and how are these quantified experimentally?
- Introduce electron-withdrawing groups (e.g., –NO₂) at the benzoate para-position to enhance H-bonding with anions.
- Quantify binding constants (Kₐ) via UV-Vis or ¹H NMR titration in DMSO-d₆/CDCl₃ mixtures. Nonlinear regression of titration data (e.g., using HypSpec) provides Kₐ values.
- Competitive assays with Cl⁻ or NO₃⁻ assess selectivity (Bioconjugate Chem., 2001, 12, 786) .
Q. How should researchers address contradictions between theoretical calculations and experimental results in the electronic properties of this compound?
- Cross-validate DFT functionals (e.g., B3LYP vs. M06-2X) with experimental UV-Vis and cyclic voltammetry data.
- Incorporate solvent effects via polarizable continuum models (PCM).
- Discrepancies in HOMO-LUMO gaps >0.3 eV may indicate inadequate basis sets (e.g., 6-31G* vs. def2-TZVP) .
Methodological Considerations
- Synthetic Reproducibility : Ensure stoichiometric equivalence of 3-amino-5-iodobenzoic acid and ethanol to avoid partial esterification.
- Crystallographic Rigor : Collect data at low temperature (100 K) to mitigate thermal motion artifacts .
- Statistical Validation : Use error propagation models in binding constant calculations to account for instrument precision limits.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
